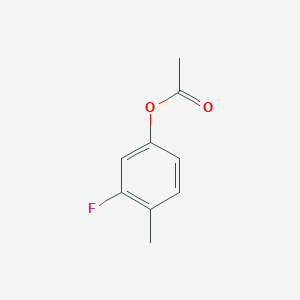
(3-fluoro-4-methylphenyl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-fluoro-4-methylphenyl) acetate is an organic compound with the molecular formula C9H9FO2 It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a 3-fluoro-4-methyl-phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 3-fluoro-4-methyl-phenyl ester typically involves the esterification of acetic acid with 3-fluoro-4-methyl-phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of acetic acid 3-fluoro-4-methyl-phenyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (3-fluoro-4-methylphenyl) acetate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: 3-Fluoro-4-methyl-benzoic acid.
Reduction: 3-Fluoro-4-methyl-benzyl alcohol.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Applications De Recherche Scientifique
(3-fluoro-4-methylphenyl) acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The ester is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which acetic acid 3-fluoro-4-methyl-phenyl ester exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases, which are present in various biological systems. The molecular targets and pathways involved in these reactions are typically related to the specific enzymes and conditions under which the reactions occur.
Comparaison Avec Des Composés Similaires
- Acetic acid 3-fluoro-4-methoxy-phenyl ester
- Acetic acid 3-bromo-4-fluoro-phenyl ester
- Acetic acid, (4-(trifluoromethyl)phenyl)methyl ester
Comparison: (3-fluoro-4-methylphenyl) acetate is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and physical properties. For example, the fluorine atom can increase the compound’s stability and resistance to metabolic degradation, while the methyl group can affect its lipophilicity and solubility.
Propriétés
IUPAC Name |
(3-fluoro-4-methylphenyl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-3-4-8(5-9(6)10)12-7(2)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQCLFMLNUDFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

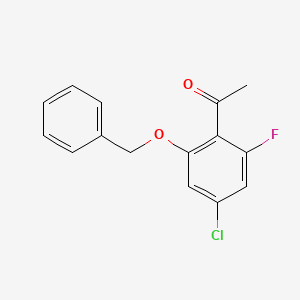
![2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B8027811.png)
![3-(4-Fluoro-phenyl)-2,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid tert-butyl ester](/img/structure/B8027816.png)

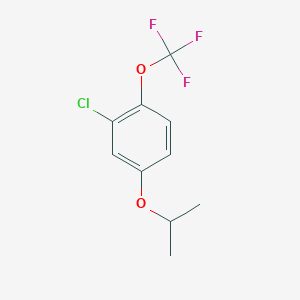

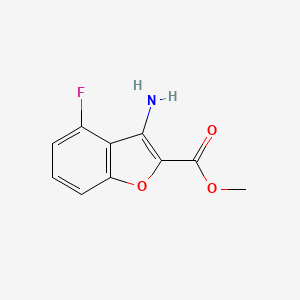

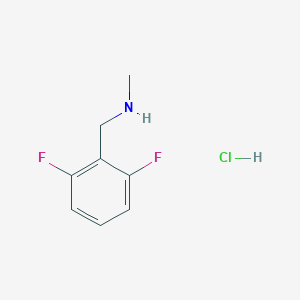
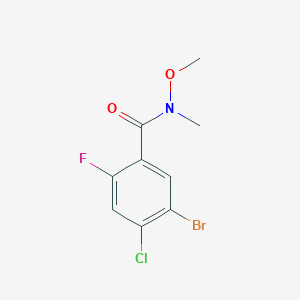
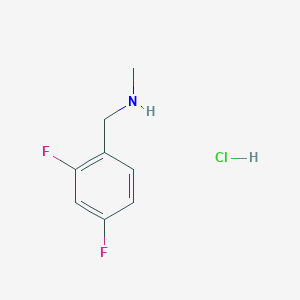
![2-Methanesulfonyl-5,6,7,8-tetrahydro-pyrido[3,2-d]pyrimidine hydrochloride](/img/structure/B8027884.png)

